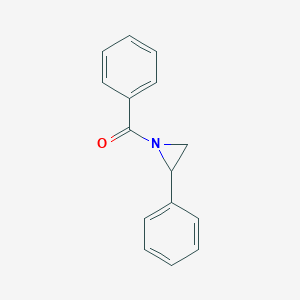
N-Benzoyl-2-phenylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-2-phenylaziridine is a compound belonging to the aziridine family, which are three-membered nitrogen-containing heterocycles Aziridines are known for their strained ring structure, which makes them highly reactive and useful in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzoyl-2-phenylaziridine can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with 2-phenylaziridine in the presence of a base such as triethylamine. The reaction typically takes place at room temperature and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-2-phenylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with this compound under mild conditions.
Major Products Formed
The major products formed from these reactions include oxaziridines, amines, and various substituted aziridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Benzoyl-2-phenylaziridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Benzoyl-2-phenylaziridine involves its highly strained ring structure, which makes it reactive towards various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The specific molecular targets and pathways involved depend on the nature of the reaction and the interacting species.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2,2-dimethylaziridine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
cis-2-Benzoyl-3-phenylaziridine: Another aziridine derivative with distinct chemical properties and reactivity patterns.
N-Benzoyl-2-methylaziridine:
Uniqueness
N-Benzoyl-2-phenylaziridine stands out due to its specific benzoyl and phenyl substituents, which confer unique reactivity and stability compared to other aziridine derivatives
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
phenyl-(2-phenylaziridin-1-yl)methanone |
InChI |
InChI=1S/C15H13NO/c17-15(13-9-5-2-6-10-13)16-11-14(16)12-7-3-1-4-8-12/h1-10,14H,11H2 |
InChI Key |
TZBCQZDVMUNWPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















